2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Description

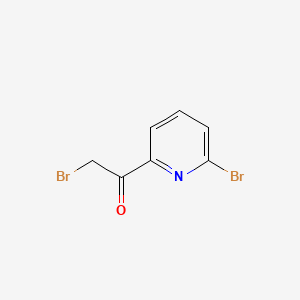

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695946 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-11-8 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-1-(6-bromopyridin-2-yl)ethanone chemical properties

An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: Properties, Synthesis, and Reactivity

Introduction

2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS No. 142978-11-8) is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its molecular architecture, which combines the reactive properties of an α-bromo ketone with the versatile substitution possibilities of a dibrominated pyridine ring, makes it a valuable building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthetic pathways, and key reactivity patterns, offering field-proven insights for its application in drug discovery and advanced material synthesis.

Core Physicochemical and Computational Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, and reaction setup.

| Property | Value | Source |

| CAS Number | 142978-11-8 | [1] |

| Molecular Formula | C₇H₅Br₂NO | [1] |

| Molecular Weight | 278.93 g/mol | [1] |

| Purity | ≥97% (Typical) | [1] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | C1=CC(=NC(=C1)Br)C(=O)CBr | [1] |

| InChI | 1S/C7H5Br2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | [3] |

| InChIKey | PVPDCNGXAFKAOT-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| LogP | 2.4217 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the selective bromination of a suitable precursor. The most logical and common pathway is the α-bromination of 1-(6-bromopyridin-2-yl)ethanone. This precursor itself can be synthesized from 2,6-dibromopyridine.

Conceptual Synthetic Workflow

The overall process can be visualized as a two-step sequence starting from the commercially available 2,6-dibromopyridine.

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol: α-Bromination of 1-(6-bromopyridin-2-yl)ethanone

This protocol describes a generalized procedure for the second step of the synthesis. The choice of brominating agent and solvent is critical for achieving high yield and selectivity. Using elemental bromine with an acid catalyst like HBr is a common and effective method.

-

Dissolution: Dissolve 1-(6-bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether. The solvent choice is crucial; it must be inert to the brominating agent and capable of dissolving the starting material.

-

Catalyst Addition: Add a catalytic amount of 48% hydrobromic acid (HBr). The acid catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine. This is a classic example of acid-catalyzed α-halogenation.

-

Bromination: Cool the solution in an ice bath to 0-5°C to control the exothermicity of the reaction. Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise. The slow addition prevents the formation of dibrominated byproducts and manages heat generation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a large volume of ice water. This quenches the reaction and precipitates the product. The crude product can then be collected by filtration.

-

Purification: The collected solid is washed with cold water and a dilute solution of sodium thiosulfate to remove any unreacted bromine. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its two distinct reactive centers: the electrophilic α-carbon and the bromine-substituted carbon on the pyridine ring.

α-Bromo Ketone Reactivity: Synthesis of Imidazo[1,2-a]pyridines

The most prominent application of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is in the synthesis of the imidazo[1,2-a]pyridine scaffold.[4][5] This heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs.[6] The reaction proceeds via a condensation and subsequent cyclization with a 2-aminopyridine derivative.

Caption: Reaction pathway for the synthesis of Imidazo[1,2-a]pyridines.

This reaction is a powerful method for rapidly constructing molecular complexity. The resulting imidazo[1,2-a]pyridine products can be further modified, making this a cornerstone strategy in combinatorial chemistry and drug discovery programs.[7]

C6-Br Reactivity: Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[8][9] This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) at this position.

A key aspect of this molecule's design is the potential for selective functionalization. The reactivity of the two bromine atoms is different. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution (as seen in the imidazo[1,2-a]pyridine synthesis), which typically occurs under milder conditions than the Pd-catalyzed coupling at the C6-Br position. This differential reactivity allows for a stepwise synthetic strategy:

-

First, react the α-bromo ketone to form a heterocyclic core.

-

Second, perform a cross-coupling reaction at the C6-Br position to add further diversity.

This sequential approach provides chemists with precise control over the final molecular structure, which is invaluable in structure-activity relationship (SAR) studies during drug development.[10][11]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. A key diagnostic signal would be a singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the deshielding effects of both the bromine and the carbonyl group.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (δ > 180 ppm). The methylene carbon (-CH₂Br) would be found around δ 30-40 ppm, while the five carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1700 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region (500-700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Safety and Handling

Based on data for structurally related α-bromo ketones, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone should be handled with care.[14] It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] As with many α-haloketones, it is likely a lachrymator. Therefore, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a potent and versatile chemical building block. Its dual reactivity, stemming from the α-bromo ketone and the 6-bromo-substituted pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. Its primary application in the construction of the medicinally significant imidazo[1,2-a]pyridine scaffold underscores its importance for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity is key to unlocking its full potential in creating next-generation pharmaceuticals and advanced materials.

References

- ChemicalBook. (2023). 2,6-Dibromopyridine | 626-05-1.

- Biosynth. (n.d.). 2,6-Dibromopyridine | 626-05-1.

- Guidechem. (n.d.). How to apply and prepare 2,6-Dibromopyridine efficiently?.

- ResearchGate. (2014). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

- ACS Publications. (2020).

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | 136592-20-6.

- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.

- ChemScene. (n.d.). 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | 142978-11-8.

- BLDpharm. (n.d.). 142978-11-8 | 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

- ECHEMI. (n.d.). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE | 136592-20-6.

- LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.

- Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.

- ChemicalBook. (2023). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE (CAS 136592-20-6).

- SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone.

- PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone.

- PubMed. (2011).

- Guidechem. (n.d.). 2-bromo-1-(5-bromopyridin-2-yl)ethanone 870694-43-2 wiki.

- NIH National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.

- PubChem. (n.d.). 2-Bromo-1-(6-methylpyridin-2-yl)ethanone.

- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 142978-11-8|2-Bromo-1-(6-bromopyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 14. 2-Bromo-1-(6-methylpyridin-2-yl)ethanone | C8H8BrNO | CID 19846123 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(6-bromopyridin-2-yl)ethanone spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this molecule. The methodologies for data acquisition are detailed, and the rationale behind the spectral interpretations is explained based on established principles of spectroscopy and the electronic effects of the constituent functional groups.

Introduction and Molecular Structure

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a disubstituted pyridine derivative belonging to the class of α-haloketones. Its structure comprises a pyridine ring brominated at the 6-position, with a bromoacetyl group attached at the 2-position. This combination of a reactive α-bromo ketone moiety and a synthetically versatile bromopyridine core makes it a valuable building block for the synthesis of various heterocyclic compounds. The presence of two bromine atoms and a carbonyl group dictates its unique spectroscopic signature.

The structural analysis of this compound is fundamental to confirming its identity and purity after synthesis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture.

Figure 1: Molecular structure of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Workflow: NMR Sample Preparation and Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.8 | Triplet (t) | 1H | H4 | Located between two deshielding C-Br and C-C=O substituted carbons. |

| ~7.8 - 7.6 | Doublet (d) | 1H | H3 or H5 | Adjacent to a single proton (H4). |

| ~7.6 - 7.4 | Doublet (d) | 1H | H5 or H3 | Adjacent to a single proton (H4). |

| ~4.5 - 4.3 | Singlet (s) | 2H | H9 (-CH₂Br) | Methylene protons adjacent to a carbonyl group and an electronegative bromine atom. |

Interpretation: The pyridine protons (H3, H4, H5) form an AMX spin system. The H4 proton, being flanked by the other two, appears as a triplet. The H3 and H5 protons will each appear as a doublet due to coupling with H4. The exact chemical shifts are influenced by the electron-withdrawing nature of the bromo and acyl substituents. The methylene protons (H9) are significantly deshielded due to the adjacent carbonyl group and the bromine atom, resulting in a downfield singlet. The absence of coupling for the H9 protons indicates no adjacent protons.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. A DEPT-135 experiment would confirm the assignments for the CH and CH₂ carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~190 | Absent | C7 (C=O) | Typical chemical shift for a ketone carbonyl carbon.[1] |

| ~152 | Absent | C2 | Attached to the electronegative nitrogen and the carbonyl group. |

| ~142 | Absent | C6 | Attached to the electronegative nitrogen and bromine. |

| ~140 | Positive | C4 | Aromatic CH carbon. |

| ~130 | Positive | C5 | Aromatic CH carbon. |

| ~125 | Positive | C3 | Aromatic CH carbon. |

| ~30 | Negative | C9 (-CH₂Br) | Aliphatic carbon attached to an electronegative bromine atom.[2] |

Interpretation: The carbonyl carbon (C7) is the most deshielded, appearing at the lowest field (~190 ppm)[1]. The quaternary carbons C2 and C6, attached to the heteroatom (N) and electron-withdrawing groups, are also found downfield. The aromatic CH carbons (C3, C4, C5) appear in the typical aromatic region (120-140 ppm). The methylene carbon (C9) is found in the aliphatic region but is shifted downfield to around 30 ppm due to the attached bromine atom[2]. A DEPT-135 experiment would show positive signals for C3, C4, and C5 (CH groups) and a negative signal for C9 (CH₂ group), while the quaternary (C2, C6) and carbonyl (C7) carbons would be absent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, the key absorptions are the C=O stretch of the ketone and the vibrations associated with the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow: ATR-FTIR Analysis

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1710 - 1690 | Strong | C=O stretch (ketone) | The presence of the electronegative α-bromine atom increases the C=O stretching frequency compared to a simple alkyl ketone.[3][4] |

| ~1600 - 1550 | Medium | C=C and C=N stretching | Characteristic vibrations of the pyridine ring. |

| ~1450 - 1400 | Medium | C=C stretching | Aromatic ring vibrations. |

| ~1200 - 1000 | Medium-Strong | C-H in-plane bending | Aromatic C-H bending modes. |

| ~850 - 750 | Strong | C-H out-of-plane bending | Bending modes indicative of the substitution pattern on the pyridine ring. |

| ~700 - 600 | Medium-Weak | C-Br stretch | Carbon-bromine bond vibration. |

Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group. For α-haloketones, this peak is typically found at a higher wavenumber (1710-1690 cm⁻¹) compared to unconjugated ketones (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the adjacent bromine atom.[5][6] The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow: Electron Ionization Mass Spectrometry

Figure 4: General workflow for EI-MS analysis.

MS Data and Interpretation

The mass spectrum of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Rationale |

| 281/279/277 | [M]⁺ | Molecular ion peak cluster (C₇H₅⁷⁹Br₂NO, C₇H₅⁷⁹Br⁸¹BrNO, C₇H₅⁸¹Br₂NO). Expected intensity ratio of ~1:2:1.[7] |

| 200/198 | [M - Br]⁺ | Loss of a bromine radical. |

| 184/182 | [M - CH₂Br]⁺ | α-cleavage, loss of the bromomethyl radical. This is a very common fragmentation for ketones. |

| 157/155 | [C₅H₃BrN]⁺ | Fragmentation of the pyridine ring. |

| 121 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 76 | [C₅H₂N]⁺ | Pyridine ring fragment after loss of substituents. |

Interpretation and Fragmentation Pathway: Upon electron ionization, the molecule will form a molecular ion [M]⁺. Due to the two bromine atoms, this will appear as a characteristic cluster of peaks at m/z 277, 279, and 281 with a relative intensity ratio of approximately 1:2:1.[7]

The primary fragmentation pathway for ketones is α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. In this case, cleavage of the C-C bond between the carbonyl carbon and the methylene carbon would result in the loss of a ·CH₂Br radical, leading to the formation of the 6-bromopicolinoyl cation at m/z 182/184. Another likely fragmentation is the loss of a bromine radical from the molecular ion.

Figure 5: Predicted major fragmentation pathways for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key α-bromo ketone functional group. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) and provides further structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for quality control and for guiding the synthetic applications of this versatile chemical intermediate.

References

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. ([Link])

-

Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones...". ([Link])

-

Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(12), 3063–3164. ([Link])

-

Afonin, A. V., et al. (2004). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 44(2), 539-546. ([Link])

-

University of Calgary. Carbonyl compounds - IR - spectroscopy. ([Link])

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. ([Link])

-

The University of the West Indies, Mona. IR Spectroscopy Tutorial: Carbonyl Compounds. ([Link])

-

Digital Commons@Georgia Southern. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. ([Link])

-

Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(18), 4495–4502. ([Link])

-

YouTube. Bromo pattern in Mass Spectrometry. ([Link])

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. ([Link])

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. ([Link])

-

MDPI. Synthetic Access to Aromatic α-Haloketones. ([Link])

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. ([Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Purity and Specifications of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Introduction: A Key Intermediate in Pharmaceutical Synthesis

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a highly functionalized heterocyclic ketone that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a pyridine ring substituted with two bromine atoms and an α-bromoketone moiety, offers multiple reactive sites for the construction of complex molecular architectures. The precise control of its purity and the clear definition of its specifications are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this important intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Pathway to High Purity

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically proceeds via the α-bromination of a suitable precursor. A plausible and commonly employed synthetic route starts from 1-(6-bromopyridin-2-yl)ethanone.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

Representative Synthesis Protocol

The following protocol is a representative method for the α-bromination of an aromatic ketone and can be adapted for the synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. The choice of a brominating agent such as N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its milder reaction conditions and improved selectivity, which can minimize the formation of over-brominated byproducts.[1]

-

Reaction Setup: To a solution of 1-(6-bromopyridin-2-yl)ethanone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a catalytic amount of a radical initiator like benzoyl peroxide or AIBN if using NBS, or an acid catalyst such as a drop of HBr if using elemental bromine. The solvent choice is critical; a non-polar, aprotic solvent is generally preferred to avoid side reactions.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq.) or a solution of bromine (1.05 eq.) in the reaction solvent to the mixture at 0 °C. The slight excess of the brominating agent is to ensure complete conversion of the starting material. Maintaining a low temperature during the addition is crucial to control the reaction rate and prevent potential side reactions.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This is a critical self-validating step to prevent over-bromination and the generation of impurities.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with saturated aqueous sodium bicarbonate to neutralize any acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Recrystallization is an effective method for removing unreacted starting material and succinimide byproduct (if NBS is used).[2]

Analytical Characterization and Specifications

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. A combination of spectroscopic and chromatographic techniques should be employed.

Table of Typical Specifications

Based on common practices for pharmaceutical intermediates and guidelines from the International Council for Harmonisation (ICH), a typical specification sheet for this compound would include the following:[3][4][5]

| Test | Acceptance Criteria | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identification | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. | HPLC |

| The ¹H NMR spectrum conforms to the structure. | ¹H NMR | |

| Assay | ≥ 97.0% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | USP <231> |

| Related Substances | ||

| Any individual impurity | ≤ 0.5% | HPLC |

| Total impurities | ≤ 1.5% | HPLC |

| Residual Solvents | Meets the requirements of ICH Q3C | GC-HS |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and assay of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. A reverse-phase method is typically employed.

Representative HPLC Method:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method allows for the separation of the main compound from its potential impurities, such as the starting material and over-brominated species. The use of a mixed-mode column can also be beneficial for separating polar pyridine-containing compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~4.5 ppm (s, 2H): This singlet corresponds to the two protons of the methylene group (CH₂Br) alpha to the carbonyl. The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.

-

δ ~7.5-8.0 ppm (m, 3H): This multiplet represents the three aromatic protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 2,6-disubstituted pyridine, one would expect a triplet and two doublets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~30-35 ppm: Corresponds to the carbon of the CH₂Br group.

-

δ ~120-155 ppm: Aromatic carbons of the pyridine ring.

-

δ ~190 ppm: The carbonyl carbon (C=O), which is typically found in this downfield region for α-bromo ketones.[7]

Diagram of the Analytical Workflow

Caption: A typical analytical workflow for the characterization of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Key FT-IR Absorption Bands:

-

~1710 cm⁻¹ (strong, sharp): This absorption is characteristic of the C=O stretching vibration of the α-bromoketone. The presence of the electronegative bromine atom alpha to the carbonyl group typically shifts this band to a higher wavenumber compared to a simple aryl ketone.[8]

-

~1600-1450 cm⁻¹ (multiple bands): These absorptions correspond to the C=C and C=N stretching vibrations within the pyridine ring.

-

~1200 cm⁻¹ (strong): A band in this region is often associated with the C-Br stretching vibration of the CH₂Br group.

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying volatile impurities and confirming the molecular weight of the compound.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (278.93 g/mol for C₇H₅Br₂NO). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

-

Major Fragments: Common fragmentation pathways for α-bromoacetophenones include α-cleavage, leading to the loss of a bromine radical (•Br) or a bromoacetyl radical (•COCH₂Br). The fragmentation of the pyridine ring can also lead to characteristic ions.[9][10]

Potential Impurities and Their Control

A thorough understanding of potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product.

Common Process-Related Impurities:

-

1-(6-bromopyridin-2-yl)ethanone: Unreacted starting material.

-

2,2-Dibromo-1-(6-bromopyridin-2-yl)ethanone: Over-brominated byproduct.

-

Isomeric brominated pyridyl ethanones: If the starting material contains isomeric impurities.

-

Degradation products: α-Bromoketones can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or nucleophiles.

The control of these impurities is achieved through careful optimization of the reaction conditions (temperature, stoichiometry, reaction time), a robust work-up procedure, and an effective purification method. The HPLC method described above should be validated for its ability to separate and quantify these potential impurities.

Conclusion

The purity and well-defined specifications of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone are critical for its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization. By implementing the described protocols and analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of this key intermediate, thereby contributing to the development of safe and effective medicines. The principles and techniques outlined here serve as a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated.

References

-

SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

-

ResearchGate. ChemInform Abstract: Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction.[Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

-

Institute of Pharmaceutical Management. Setting Specifications. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

SCIRP. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. [Link]

-

PharmaTutor. SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. [Link]

-

Organic Syntheses. PREPARATION OF 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. [Link]

-

European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

-

PubChem. 2-Bromo-1-(pyridin-4-yl)ethanone. [Link]

-

Unknown. IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation. [Link]

-

PubChem. 2-Bromoacetamidopyridine. [Link]

-

PubChem. Phenacyl bromide. [Link]

-

Chemistry LibreTexts. 13.2: The Mass Spectrum • Fragmentation. [Link]

-

YouTube. GCMS 3 Fragmentation Patterns. [Link]

-

YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

-

Agilent. Interpretation of 2D NMR Spectra. [Link]

-

SpectraBase. 3'-Bromoacetophenone - Optional[MS (GC)] - Spectrum. [Link]

-

ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]

Sources

- 1. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 2. spectrabase.com [spectrabase.com]

- 3. database.ich.org [database.ich.org]

- 4. youtube.com [youtube.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. FT-IR and FT-Raman spectral investigation, computed IR intensity and Raman activity analysis and frequency estimation analysis on 4-chloro-2-bromoacetophenone using HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on Bromopyridine Compounds

Introduction: The Central Role of Bromopyridines in Modern Chemistry

In the landscape of pharmaceutical and materials science, pyridine-based molecular scaffolds are ubiquitous, forming the core of numerous therapeutic agents and functional materials.[1] Among the most versatile building blocks for constructing these complex architectures are bromopyridines. Their utility stems from the strategic placement of a bromine atom, which serves as a highly effective synthetic handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3][4]

The reactivity of the carbon-bromine (C-Br) bond in these compounds is not static; it is exquisitely sensitive to the electronic and steric environment imposed by other substituents on the pyridine ring. A predictive understanding of these effects is therefore paramount for researchers, scientists, and drug development professionals. It allows for the rational design of synthetic routes, the optimization of reaction conditions, and the fine-tuning of molecular properties to achieve desired biological activities or material characteristics.

This guide provides a deep dive into the fundamental principles governing the electronic and steric effects of substituents on bromopyridine compounds. We will move beyond simple definitions to explore the causality behind these phenomena, offering field-proven insights into how they are quantified and how they dictate the outcome of key chemical reactions.

Chapter 1: The Electronic Landscape of the Bromopyridine Ring

The inherent electronic nature of the pyridine ring is the foundation upon which all substituent effects are layered. The presence of the electronegative nitrogen atom makes the entire aromatic system electron-deficient compared to benzene. This fundamental property enhances the electrophilicity of the ring carbons, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst—a critical first step in many cross-coupling reactions.[5][6] Substituents further modulate this electronic landscape through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), further decrease the electron density of the ring. This generally increases the reactivity of the bromopyridine towards oxidative addition in cross-coupling reactions and makes the ring more susceptible to nucleophilic aromatic substitution.[7][8]

-

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OMe), increase the electron density of the ring. This can decrease the rate of oxidative addition but may be beneficial for other reaction types.

Quantifying Electronic Effects: pKa as a Molecular Probe

One of the most direct methods to quantify the net electronic effect of a substituent is to measure the basicity of the pyridine nitrogen, expressed as the pKa of its conjugate acid (the pyridinium ion).[9] A lower pKa value indicates that the nitrogen is less basic, which correlates with a more electron-deficient ring system.[10][11] This is because electron-withdrawing substituents pull electron density away from the nitrogen, making its lone pair less available for protonation.

| Substituent (at position 4) | pKa of Conjugate Acid | Electronic Nature |

| -H (Pyridine) | 5.23[12] | Reference |

| -CH₃ | 6.02 | Donating (EDG) |

| -OCH₃ | 6.62 | Donating (EDG) |

| -Cl | 3.83 | Withdrawing (EWG) |

| -Br | 3.91 | Withdrawing (EWG) |

| -CN | 1.90 | Withdrawing (EWG) |

| Data compiled from various sources. Exact values may vary slightly based on measurement conditions. |

The Hammett Equation: Correlating Structure with Reactivity

The Hammett equation provides a powerful linear free-energy relationship to correlate the electronic properties of substituents with reaction rates or equilibrium constants.[13][14]

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted (reference) reactant.

-

σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent (positive for EWGs, negative for EDGs).

-

ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to electronic effects. A positive ρ value means the reaction is accelerated by EWGs.[15]

For reactions involving bromopyridines, such as Suzuki coupling, a Hammett plot can be constructed by measuring the reaction rates for a series of compounds with different substituents and plotting log(k/k₀) against their known σ values. The resulting linear correlation provides profound insight into the reaction mechanism.[16][17]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines, coupling an amine with the bromopyridine. [18]

-

Electronic Effects : Similar to the Suzuki reaction, EWGs on the bromopyridine substrate facilitate the oxidative addition step. The reaction is also sensitive to the electronics of the amine; less basic (more electron-poor) amines can be more challenging to couple.

-

Steric Effects : This reaction is highly sensitive to steric hindrance on both coupling partners. [19]Coupling a bromopyridine with a bulky ortho-substituent to a sterically demanding secondary amine can be extremely difficult. The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) has been crucial for overcoming these limitations by creating a more reactive and accessible catalytic species. [20][21]

Chapter 4: A Practical Guide to Analysis

A systematic approach is required to characterize the electronic and steric profile of a novel substituted bromopyridine and predict its reactivity.

Experimental & Computational Workflow

The following workflow provides a logical progression for characterizing a new compound.

Caption: A logical workflow for the comprehensive analysis of a novel bromopyridine derivative.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative starting point for the Suzuki-Miyaura coupling of a substituted bromopyridine. [5][22] Objective: To couple a substituted bromopyridine with an arylboronic acid.

Materials:

-

Substituted Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] or other suitable ligand (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 5 mL)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the substituted bromopyridine, arylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

-

Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a bromopyridine. [5][23] Objective: To couple a substituted bromopyridine with a primary or secondary amine.

Materials:

-

Substituted Bromopyridine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

XPhos (a bulky phosphine ligand) (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Reaction Setup (Inert Atmosphere): All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). To a dry, sealed reaction tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu. Causality: The base, NaOt-Bu, is highly hygroscopic and the catalyst is air-sensitive. An inert atmosphere is mandatory for reproducibility and high yield.

-

Reagent Addition: Add the anhydrous toluene, followed by the substituted bromopyridine and the amine.

-

Sealing and Reaction: Securely seal the reaction tube. Heat the mixture to 100-110 °C with stirring.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Conclusion and Future Outlook

The electronic and steric effects of substituents are not mere academic curiosities; they are the fundamental levers that chemists can pull to control the reactivity and behavior of bromopyridine compounds. A thorough understanding of pKa values, Hammett-Taft parameters, and the mechanistic nuances of key reactions empowers scientists to troubleshoot challenging syntheses and rationally design molecules with enhanced properties. As the demand for more complex and sophisticated pyridine-containing molecules grows in drug discovery and materials science, the principles outlined in this guide will remain central to innovation. The continued development of advanced catalysts and ligands, designed specifically to overcome substrates with challenging electronic or steric profiles, will further expand the synthetic chemist's toolkit, enabling the construction of previously inaccessible molecular architectures.

References

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the corresponding substituent electrophilic s w values. ResearchGate. [Link]

-

New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

-

Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. National Journal of Chemistry. [Link]

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Science and Education Publishing. [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

-

Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

-

Hammett plot of the investigated pyridine substituents. ResearchGate. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed Central. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Taft equation: Polar substituent constants, σ. Scribd. [Link]

-

Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. ACS Publications. [Link]

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]

-

Taft Equation. Dalal Institute. [Link]

-

Taft equation. Wikipedia. [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. AIP Publishing. [Link]

-

Steric parameters taft's steric factor (es). Slideshare. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

Pyridine. Wikipedia. [Link]

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

-

Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

The substituent effect in the Suzuki coupling reaction at different Pd amounts. ResearchGate. [Link]

-

3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

4-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

-

Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. ResearchGate. [Link]

-

A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. MDPI. [Link]

-

A database of steric and electronic properties of heteroaryl substituents. PubMed Central. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 14. sciepub.com [sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Introduction: Unveiling a Privileged Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. Among these, bifunctional molecules that offer multiple points for diversification are of exceptional value. 2-Bromo-1-(6-bromopyridin-2-yl)ethanone emerges as a preeminent example of such a scaffold. This technical guide delves into the synthesis, reactivity, and potential applications of this compound, highlighting its role as a versatile precursor for a range of heterocyclic systems, particularly those of interest in drug development. The presence of two distinct bromine atoms—an electrophilic α-bromoacetyl group and a nucleophilically substitutable 6-bromopyridine moiety—opens a gateway for sequential and diverse chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic utility of this powerful synthetic intermediate.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is most effectively approached through a two-step sequence, commencing with the preparation of the precursor ketone, 1-(6-bromopyridin-2-yl)ethanone, followed by a regioselective α-bromination.

Step 1: Synthesis of 1-(6-Bromopyridin-2-yl)ethanone

The precursor, 1-(6-bromopyridin-2-yl)ethanone (also known as 2-acetyl-6-bromopyridine), is a crucial intermediate. A common synthetic route involves the acylation of a suitable bromopyridine derivative. One effective method is the reaction of 2,6-dibromopyridine with a suitable acetylating agent. For instance, treatment of 2,6-dibromopyridine with n-butyllithium at low temperatures followed by the addition of acetaldehyde can yield the desired product.

Alternatively, the synthesis can be achieved via a Grignard reaction. 2-Bromopyridine can be converted to its Grignard reagent, which is then reacted with an acetylating agent to introduce the acetyl group.

Step 2: α-Bromination to Yield 2-Bromo-1-(6-bromopyridin-2-yl)ethanone

The conversion of 1-(6-bromopyridin-2-yl)ethanone to the target α-bromoketone is a critical transformation. A reliable and selective method for the α-bromination of acetophenone derivatives involves the use of pyridine hydrobromide perbromide in an acidic medium, such as acetic acid.[1] This reagent offers advantages over elemental bromine in terms of handling and selectivity.

The reaction mechanism proceeds through the acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the bromine of the pyridine hydrobromide perbromide complex.[2]

Synthetic Applications: A Hub for Heterocyclic Chemistry

The dual reactivity of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone makes it an exceptional starting material for the construction of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.

Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in drug discovery, found in numerous marketed drugs and clinical candidates. The reaction of α-haloketones with 2-aminopyridines is a classical and highly efficient method for the synthesis of this heterocyclic system, often referred to as the Tschitschibabin reaction.[3][4]

In this context, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone can react with a variety of substituted 2-aminopyridines to generate a library of 2-aryl-6-bromoimidazo[1,2-a]pyridines. The bromine atom at the 6-position of the newly formed imidazo[1,2-a]pyridine ring remains available for further functionalization, such as cross-coupling reactions.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-bromoimidazo[1,2-a]pyridines

-

To a solution of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired 2-aminopyridine derivative (1.1 mmol).

-

The reaction can be heated under conventional heating or microwave irradiation. Reaction times and temperatures will vary depending on the substrates.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

-

The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography.

Causality in Experimental Choices: The choice of solvent and reaction conditions (conventional heating vs. microwave) can significantly impact reaction times and yields. Microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields. The use of a slight excess of the 2-aminopyridine ensures complete consumption of the α-bromoketone.

Hantzsch Thiazole Synthesis: Access to another Key Heterocycle

The Hantzsch thiazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. This reaction provides a direct route to substituted thiazoles, another important scaffold in medicinal chemistry. 2-Bromo-1-(6-bromopyridin-2-yl)ethanone can be effectively employed in this reaction to synthesize 2-amino-4-(6-bromopyridin-2-yl)thiazoles when reacted with thiourea.

Diagram: Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of thiazoles.

Sequential Cross-Coupling Reactions: Unleashing the Power of Two Bromine Atoms

A key strategic advantage of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone lies in the differential reactivity of its two carbon-bromine bonds. The α-bromoacetyl group is highly susceptible to nucleophilic substitution, as seen in the syntheses of imidazopyridines and thiazoles. The 6-bromo-pyridine moiety, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6]

This differential reactivity allows for a sequential functionalization approach. First, the α-bromoacetyl group can be used to construct a heterocyclic core. Subsequently, the bromine atom on the pyridine ring can be subjected to a cross-coupling reaction to introduce further molecular diversity. The reactivity of bromopyridines in Suzuki couplings generally follows the order 2-bromo ≈ 4-bromo > 3-bromo, making the 6-position (equivalent to a 2-position) highly suitable for such transformations.[5]

Diagram: Sequential Functionalization Strategy

Caption: Sequential functionalization workflow.

This strategy is particularly powerful for building complex molecules for structure-activity relationship (SAR) studies in drug discovery.

Applications in Medicinal Chemistry: Targeting Kinases

The heterocyclic scaffolds readily accessible from 2-Bromo-1-(6-bromopyridin-2-yl)ethanone are frequently found in kinase inhibitors, a major class of therapeutic agents, particularly in oncology and inflammatory diseases.

Potential in the Synthesis of p38 MAP Kinase and GSK-3 Inhibitors

Pyridinyl-imidazole and related heterocyclic cores are known to be effective pharmacophores for the inhibition of p38 MAP kinase and Glycogen Synthase Kinase 3 (GSK-3).[7][8] These kinases are implicated in inflammatory responses and neurodegenerative diseases, respectively. The synthesis of libraries of substituted imidazo[1,2-a]pyridines derived from 2-Bromo-1-(6-bromopyridin-2-yl)ethanone could provide a rapid route to novel inhibitors of these important targets. The 6-bromo position offers a convenient point for modification to explore the solvent-exposed regions of the kinase active sites.

JNK Inhibitors

Similarly, substituted pyridines and related heterocycles have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in apoptosis and inflammatory responses.[9] The versatility of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone allows for the synthesis of diverse heterocyclic systems that could be screened for JNK inhibitory activity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C7H5Br2NO | N/A |

| Molecular Weight | 278.93 g/mol | N/A |

| Appearance | Solid | N/A |

Conclusion and Future Outlook

2-Bromo-1-(6-bromopyridin-2-yl)ethanone stands out as a highly versatile and valuable building block in organic synthesis. Its bifunctional nature, characterized by a reactive α-bromoacetyl group and a cross-coupling-amenable bromopyridine moiety, provides a powerful platform for the synthesis of complex heterocyclic molecules. The ability to perform sequential reactions allows for the rapid generation of diverse chemical libraries, which is of particular importance in the early stages of drug discovery. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry. The potential for developing novel, efficient, and convergent synthetic routes to biologically active molecules makes 2-Bromo-1-(6-bromopyridin-2-yl)ethanone a compound of significant interest for further exploration.

References

-

Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Published September 17, 2018. [Link]

-

Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed. [Link]

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. PubMed. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Published October 8, 2021. [Link]

-

Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Semantic Scholar. Published January 4, 2017. [Link]

- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

-

Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Published August 9, 2016. [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

-

Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

-

Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. daxuehuaxue. [Link]

-

1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

-

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Published February 21, 2024. [Link]

Sources

- 1. 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-1-(6-bromopyridin-2-yl)ethanone safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone for Research and Development

Section 1: Introduction and Compound Profile

2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS No: 142978-11-8) is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a reactive α-bromo ketone moiety attached to a dibrominated pyridine core, makes it a versatile precursor for constructing complex heterocyclic systems. The presence of multiple reactive sites—the electrophilic α-carbon, the carbonyl group, and the two bromine-substituted positions on the pyridine ring—allows for a diverse range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations.

However, the very features that make this compound synthetically valuable also render it hazardous. The α-bromo ketone is a potent alkylating agent and lachrymator, while the brominated pyridine core contributes to its overall toxicity. This guide provides a comprehensive overview of the inherent hazards and outlines the necessary safety protocols and handling procedures to mitigate risks for researchers and drug development professionals. The information herein is synthesized from data on closely related structural analogs and the fundamental principles of chemical reactivity for its constituent functional groups.

Compound Identification

| Property | Value |

| Chemical Name | 2-Bromo-1-(6-bromopyridin-2-yl)ethanone |

| CAS Number | 142978-11-8[1] |

| Molecular Formula | C₇H₅Br₂NO |

| Molecular Weight | 278.93 g/mol |

| Synonyms | Ethanone, 2-bromo-1-(6-bromo-2-pyridinyl)- |

Chemical Structure

Caption: Chemical structure of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.

Section 2: Comprehensive Hazard Analysis

A complete Safety Data Sheet (SDS) for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is not widely available. Therefore, this hazard assessment is constructed by leveraging data from the closely related isomer, 2-Bromo-1-(6-bromopyrid-3-yl)ethanone, and the known hazards of its core functional groups: α-bromo ketones and bromopyridines. This approach, grounded in established chemical principles, provides a robust predictive hazard profile.

Anticipated GHS Classification

The hazard profile is expected to be severe. Based on data for analogous compounds, the following GHS classifications are anticipated.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 2 or 3 | H310/H311: Fatal/Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

Chemical Reactivity and Toxicological Profile

The toxicity of this compound is rooted in its chemical reactivity.

-

The α-Bromo Ketone Moiety: This functional group is a powerful electrophile and alkylating agent.[4] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This indiscriminate alkylation disrupts cellular function and is the mechanistic basis for its high toxicity and corrosive nature. α-bromo ketones are also known to be potent lachrymators (tear-producing agents).

-

The Dibromopyridine Core: Brominated aromatic heterocycles, such as 2-bromopyridine, are classified as toxic and irritant compounds.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[7] The pyridine ring itself can interfere with various biological processes.

-

Thermal Decomposition: When heated to decomposition, this compound is expected to release highly toxic and corrosive fumes, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide (CO).[2][8]

Caption: Summary of primary hazards associated with the compound.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[2] This is the primary barrier to prevent inhalation of fine powders or vapors and to contain any accidental spills.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected to provide comprehensive protection against the specific hazards of this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene or Viton outer layer). | Provides robust protection against a highly toxic and skin-corrosive substance. Check manufacturer's breakthrough time data.[9] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material and prevents contact with the lachrymatory powder/vapor.[2][10] |

| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. A chemically resistant apron is highly recommended. | Prevents skin contact from spills.[11] |

| Respiratory Protection | Not required for routine use within a fume hood. | For spill cleanup or emergency situations, a NIOSH-approved full-face respirator with cartridges for organic vapors and particulates (e.g., P100) is necessary.[10] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to strict, pre-defined protocols is critical for safe handling.

Protocol: Weighing and Aliquoting Solid Compound

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a tared weigh boat or vial on an analytical balance inside the fume hood.

-

Transfer: Using a spatula, carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust, such as tapping the container or rapid movements.

-

Sealing: Securely cap the stock bottle and the receiving vial immediately after the transfer.

-

Decontamination: Carefully wipe the spatula and any affected surfaces within the fume hood with a solvent-wetted cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.

-

Glove Removal: Remove the outer pair of gloves before exiting the fume hood and dispose of them as hazardous waste.

Protocol: General Handling Workflow

Caption: Standard workflow for safely handling the compound.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[9]

-

Gently sweep the material into a labeled, sealed container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and contact the institutional emergency response team.

-

Prevent entry to the contaminated area.

-

Provide details of the spilled substance to emergency responders.

-

First Aid Measures

Medical attention is required for any exposure. Always provide the Safety Data Sheet (or this guide) to medical personnel.[2]

| Exposure Route | First Aid Action |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][12] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |

Section 6: Storage and Waste Disposal

Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[2]

-

Keep locked up or in an area accessible only to qualified personnel.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]

-

Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3] Always follow the specific storage instructions provided by the supplier.

Waste Disposal

-